Methyl 2-amino-2-isopentyl-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-isopentyl-5-methylhexanoate typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acid to its methyl ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-isopentyl-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
Methyl 2-amino-2-isopentyl-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-isopentyl-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-methylhexanoate: Similar structure but lacks the isopentyl group.
Methyl 2-amino-2-ethylhexanoate: Similar structure but has an ethyl group instead of an isopentyl group.
Uniqueness
Methyl 2-amino-2-isopentyl-5-methylhexanoate is unique due to the presence of both the isopentyl and methyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
Methyl 2-amino-2-isopentyl-5-methylhexanoate is an organic compound characterized by its unique structural features, including an amino group and a methyl ester functional group. This compound belongs to the class of amino acid esters and has the molecular formula C12H25NO2. The presence of both amino and ester functionalities suggests a potential for diverse biological activities, making it a subject of interest in various fields, including pharmacology and synthetic chemistry.
Structural Characteristics
The molecular structure of this compound includes:
- Amino Group : Contributes to its biological reactivity.
- Methyl Ester Group : Enhances solubility and bioavailability.
- Branched Alkyl Chain : Influences its interaction with biological systems.
1. Pharmacological Potential
Preliminary studies have indicated that this compound may interact with various biological receptors or enzymes. Its structural similarity to known bioactive compounds suggests potential roles in metabolic pathways and physiological modulation.
2. Interaction Studies
Research has focused on the binding affinity of this compound with specific receptors. For instance, its interactions may influence neurotransmitter systems or metabolic enzymes, potentially leading to therapeutic applications in conditions such as metabolic disorders or neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Branched alkyl chain, amino group | Unique branching pattern may confer distinct activities |
2-Amino-5-methylhexanoic acid | Straight-chain amino acid | Naturally occurring in some plants |
L-Valine | Branched-chain amino acid | Essential amino acid involved in protein synthesis |
Methyl 3-amino-4-methylpentanoate | Similar branched structure | Different position of the amino group affects properties |
Case Studies and Research Findings
Recent studies have explored the pharmacological implications of this compound:
- Neuroprotective Effects : In vitro assays have indicated that this compound may exhibit neuroprotective properties by modulating glutamate receptor activity, similar to other amino acid derivatives .
- Metabolic Pathway Modulation : Research has suggested that this compound could influence key metabolic pathways, potentially enhancing energy metabolism in muscle tissues .
- Antioxidant Activity : Preliminary data indicates that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cellular models .
Properties
CAS No. |
1020965-35-8 |
---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
methyl 2-amino-5-methyl-2-(3-methylbutyl)hexanoate |
InChI |
InChI=1S/C13H27NO2/c1-10(2)6-8-13(14,12(15)16-5)9-7-11(3)4/h10-11H,6-9,14H2,1-5H3 |
InChI Key |
QFIKJQVKQBCDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CCC(C)C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.